(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide is a chiral compound notable for its unique structural features, including an amino group and a pyrimidine ring. This compound is classified under the category of amino acids and derivatives, specifically as an α-amino acid due to the presence of a propanamide moiety. Its molecular formula is with a molecular weight of 180.21 g/mol .
The synthesis of (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide can be approached through various methods:
The molecular structure of (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide can be described as follows:
Property | Value |
---|---|
InChI | InChI=1S/C8H12N4O |
InChI Key | VAYJCERTEILXTI-MRVPVSSYSA-N |
Canonical SMILES | CC1=C(C=CN=C1)C(CC(=O)N)N |
(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide can participate in several chemical reactions:
The mechanism by which (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors within biological systems. Its unique structure allows it to bind effectively to these targets, modulating their activity and potentially influencing various biochemical pathways. This capability suggests applications in therapeutic contexts, particularly concerning neuroprotective effects and modulation of neurotransmitter systems.
While detailed physical properties such as density or melting point are not extensively documented, some general properties are noted:
The compound's stability and reactivity can vary based on environmental conditions such as pH and temperature, which are critical for its application in research and potential therapeutic uses.
(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide has significant implications in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting the importance of structural nuances in determining biological activity.
Azide-alkyne cycloaddition (AAC) reactions serve as pivotal tools for constructing triazole-based precursors essential for introducing the 2-methylpyrimidine moiety in the target compound. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) exhibits exceptional regioselectivity, yielding 1,4-disubstituted 1,2,3-triazoles under aqueous conditions at pH 4–12, which act as protected forms of the primary amine in the final molecule [6]. This method accelerates reaction rates by 10⁷–10⁸ compared to uncatalyzed thermal cycloadditions, enabling efficient access to key intermediates. Conversely, ruthenium-catalyzed AAC (RuAAC) provides complementary 1,5-regioisomers and accommodates internal alkynes, expanding structural diversity for pyrimidine functionalization [6].
Table 1: Azide-Alkyne Cycloaddition Approaches for Intermediate Synthesis
Catalyst System | Temperature | Solvent | Regioselectivity | Yield Range | Application Relevance |
---|---|---|---|---|---|
CuI/Et₃N | Room temp | Water | 1,4-disubstituted | 85–92% | Terminal alkyne coupling |
Cp*RuCl complexes | 60–80°C | THF | 1,5-disubstituted | 78–88% | Internal alkyne tolerance |
Copper aluminate | Reflux | Water | 1,4-disubstituted | ≥90% | Heterogeneous recycling |
Optimization strategies include using cyclodextrin phase-transfer catalysts to enhance aqueous solubility of hydrophobic intermediates and microwave irradiation (80–100°C) to accelerate triazole formation by 5-fold [6]. Post-cycloaddition, reductive triazole cleavage or hydrolysis unveils the primary amino group, which can be stereoselectively coupled with pyrimidine carbonyl derivatives. The orthogonality of AAC toward diverse functional groups minimizes side reactions during pyrimidine ring installation, making it indispensable for assembling complex molecular architectures.
Direct catalytic asymmetric amination enables enantioselective construction of the C3 chiral center in (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide. Biomimetic transaminase-inspired catalysis employs pyridoxal cofactors to facilitate enantioselective amination of 3-(2-methylpyrimidin-4-yl)propanal precursors, achieving enantiomeric excesses (ee) >95% under physiological pH conditions [3]. Organocatalytic approaches using chiral phosphoric acids (e.g., TRIP) promote the addition of ammonia equivalents to α,β-unsaturated carbonyl acceptors, affording the (R)-enantiomer with 90–98% ee [3].
Table 2: Asymmetric Amination Strategies for Chiral Center Induction
Catalyst Type | Amine Source | ee (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Pyridoxal-dependent TA | Pyridoxamine | 95–99 | 12–24h | Biomimetic; aqueous compatible |
Chiral phosphoric acid | Benzyl carbamate | 90–98 | 6–12h | No metal residues |
Pd-BINAP complexes | Ammonium formate | 88–94 | 4–8h | High turnover frequency |
Critical to success is substrate engineering: Protecting the propanamide chain as a tert-butyl ester or Weinreb amide prevents undesired enolization during nucleophilic addition. Dynamic kinetic resolution (DKR) of racemic azlactones derived from 2-methylpyrimidine-4-carboxaldehyde also proves effective, with enzymatic or metallic catalysts resolving stereochemistry at >99% conversion [3]. Continuous-flow hydrogenation (50–100 bar H₂) downstream enables efficient deprotection of N-benzyl groups without racemization, streamlining the route to enantiopure product.
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) accelerates the assembly of propanamide-containing peptides using Fmoc-protected (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanoic acid building blocks. Microwave irradiation (50–75°C) reduces coupling times from 60–120 minutes to 5 minutes per residue while minimizing aspartimide formation and epimerization (<0.5%) [4] [7]. The controlled energy delivery enhances solvation of resin-bound peptides, mitigating aggregation-prone β-sheet structures common in sequences containing aromatic pyrimidine units.
Optimized protocols utilize carbodiimide activation (HOBt/DIC) in DMF at 2.5–5.0 kW power, achieving >98% coupling efficiency per cycle for sterically congested residues. Pre-activation of the Fmoc-amino acid monomer for 1 minute before resin exposure further improves yields [7]. For the target propanamide, C-terminal immobilization on hyperacid-labile resins (e.g., 2-chlorotrityl chloride resin) allows rapid cleavage (5 minutes, 20% hexafluoroisopropanol) without degrading the pyrimidine ring [7].
Table 3: Microwave Parameters for Propanamide Coupling
Resin Type | Microwave Power | Temperature | Coupling Time | Purity (Crude) |
---|---|---|---|---|
2-Chlorotrityl chloride | 2.5 kW | 50°C | 5 min | 94% |
Rink amide MBHA | 5.0 kW | 75°C | 3 min | 89% |
Wang resin | 3.0 kW | 60°C | 7 min | 91% |
Post-synthesis, global deprotection employs TFA cocktails with scavengers (triisopropylsilane/H₂O) to prevent alkylation of the pyrimidine nitrogen. These methods have enabled the synthesis of challenging sequences like β-amyloid peptides containing this non-proteinogenic amino acid derivative.
Flow chemistry revolutionizes the scalable synthesis of (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide by enhancing mass transfer and reaction uniformity. Packed-bed reactors with variable bed volume (e.g., VBFR technology) accommodate resin swelling during solid-phase synthesis, enabling single-pass reagent flow with minimal back-mixing [8]. This configuration ensures a narrow peptide chain length distribution, elevating crude purity to 94% versus 75–80% in batch reactors for decameric sequences [8].
Key innovations include:
Real-time monitoring via in-line FTIR tracks Fmoc deprotection kinetics (using piperidine-DMF), allowing immediate adjustment of equivalents or residence time. For solution-phase steps, such as catalytic asymmetric hydrogenation, continuous membrane separators remove catalyst residues, ensuring product ee remains >99% at multi-gram scales.
Table 4: Flow Chemistry Scale-Up Data for Target Compound Synthesis
Scale | Resin Loading | Synthesis Time | Amino Acid Equivalents | Crude Purity |
---|---|---|---|---|
50 µmol | 0.3 mmol/g | 4h | 1.5 | 94% |
5 mmol | 0.4 mmol/g | 8h | 1.8 | 93% |
30 mmol | 0.3 mmol/g | 22h | 2.0 | 94% |
These methodologies collectively address the synthetic challenges posed by the compound’s chiral center and heteroaromatic substituent, establishing robust pathways for research and development.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1